Product packaging for 9-Acetamidoacridine(Cat. No.:CAS No. 23043-52-9)

9-Acetamidoacridine

Cat. No.: B11054262
CAS No.: 23043-52-9
M. Wt: 236.27 g/mol
InChI Key: QBRHXTCIXTXYEV-UHFFFAOYSA-N
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Description

9-Acetamidoacridine (CAS 23043-52-9) is a derivative of the privileged 9-aminoacridine pharmacophore. This heterocyclic organic compound, with the molecular formula C 15 H 12 N 2 O and a molecular weight of 236.27 g/mol, serves as a versatile building block and fluorescent molecular probe in biochemical and biophysical research . Its primary research value lies in its application as a sensitive fluorophore for studying organized molecular systems. The planar acridine core allows this compound and its derivatives to interact with nucleic acids and supramolecular structures. Researchers utilize it to investigate micellization processes in surfactant systems, including bile salts like sodium deoxycholate (NaDC) and sodium cholate (NaC), as well as classic surfactants such as SDS, CTAB, and Triton X-100 . Its photophysical properties make it suitable for probing environmental changes within these assemblies. The mechanism of action for acridine derivatives is often attributed to their ability to intercalate into DNA, which can disrupt nucleic acid function and inhibit processes like ribosome biogenesis. Studies on related 9-aminoacridines demonstrate potent inhibition of both the transcription of ribosomal RNA precursors (pre-rRNA) and their subsequent processing, rapidly shutting down new ribosome production in mammalian cells . Furthermore, some acridine derivatives exhibit antimicrobial properties that correlate with the inhibition of RNA synthesis . As a synthetic intermediate, this compound can be used to prepare more complex compounds, such as those conjugated to fatty acids or amino acids, for enhanced targeting or altered physicochemical properties . Product Specifications: • CAS Number: 23043-52-9 • Molecular Formula: C 15 H 12 N 2 O • Molecular Weight: 236.27 g/mol • SMILES: CC(=O)Nc1c2c(cccc2)nc2ccccc12 • InChI Key: QBRHXTCIXTXYEV-UHFFFAOYSA-N This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O B11054262 9-Acetamidoacridine CAS No. 23043-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23043-52-9

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-acridin-9-ylacetamide

InChI

InChI=1S/C15H12N2O/c1-10(18)16-15-11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,16,17,18)

InChI Key

QBRHXTCIXTXYEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 Acetamidoacridine and Its Analogues

Established Synthetic Routes for 9-Acetamidoacridine

The synthesis of this compound typically proceeds through a multi-step process, often involving the preparation of a key intermediate such as 9-aminoacridine (B1665356), which is subsequently acetylated. Alternatively, transformations starting from other acridine (B1665455) derivatives like 9-chloroacridine (B74977) are common.

Acylation Reactions of Acridine Derivatives

A direct route to this compound involves the acylation of a pre-formed 9-aminoacridine derivative. The amino group at the 9-position of the acridine core is amenable to acetylation, a common functional group transformation in organic synthesis. This reaction typically employs standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride under mild conditions, often in the presence of a base to neutralize the acid byproduct. While specific detailed experimental procedures for the direct acetylation of 9-aminoacridine to yield this compound are not extensively detailed in the provided snippets, the reactivity of the 9-amino group is well-established epdf.pub. For instance, 9-aminoacridine has been shown to react with chloroacetyl chloride to form 9-chloroacetamidoacridine, demonstrating the feasibility of acylating the amino substituent at the 9-position epdf.pub.

Transformation from Related Acridines, e.g., 9-Chloroacridine

A common strategy for accessing 9-substituted acridines, including 9-aminoacridine derivatives, begins with 9-chloroacridine. 9-Chloroacridine itself can be synthesized through the cyclization of N-phenylanthranilic acid derivatives using phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ pharmaguideline.comorgsyn.org.

The transformation of 9-chloroacridine to 9-aminoacridine is a crucial step in the synthesis of many 9-aminoacridine derivatives. This conversion is typically achieved by reacting 9-chloroacridine with ammonia (B1221849) or other primary and secondary amines, often under heating or pressure, sometimes in the presence of a copper catalyst orgsyn.org. For example, warming 9-chloroacridine with various amines readily yields substituted 9-aminoacridines orgsyn.org. The subsequent acetylation of the resulting 9-aminoacridine, as described in section 2.1.1, then leads to this compound.

Table 1: Key Synthetic Steps for this compound

StepStarting MaterialReagent(s)ConditionsProductYieldReference(s)
1N-phenylanthranilic acidPOCl₃Heating9-ChloroacridineNot specified pharmaguideline.comorgsyn.org
29-ChloroacridineAmmonia (or other amine source)Warming/Heating, potentially with copper catalyst under pressure9-AminoacridineNot specified orgsyn.org
39-AminoacridineAcetic anhydride or Acetyl chlorideStandard acetylation conditionsThis compoundNot specifiedInferred epdf.pub

Synthesis of Structurally Modified Acridine Derivatives and Related Compounds

The acridine scaffold is highly versatile, allowing for the synthesis of a wide array of structurally modified derivatives. These modifications often aim to tune physicochemical properties or biological activities. Various synthetic strategies are employed, including condensation reactions, cyclizations, and palladium-catalyzed coupling reactions.

9-Aminoacridine Derivatives: These are commonly synthesized by condensing 9-aminoacridine with various substituted halides, such as phenacyl, benzoyl, and benzyl (B1604629) halides nih.govnih.gov. This approach allows for the introduction of diverse side chains onto the 9-amino group.

Acridone Derivatives: Acridones, which feature a carbonyl group at the 9-position, are often synthesized via the intramolecular cyclization of N-phenylanthranilic acids under acidic conditions epdf.puborgsyn.orgjocpr.com.

Substituted Acridines: Modern synthetic methods, including palladium-catalyzed annulation and coupling reactions, enable the efficient synthesis of a broad range of substituted acridines with various aryl and alkyl substituents, often starting from diarylamines or related precursors mdpi.comchemistryviews.orgmdpi.comunco.eduresearchgate.net.

Table 2: Examples of Synthetically Modified Acridine Derivatives

Derivative TypeKey ModificationGeneral Synthetic ApproachExample Compound(s)Reference(s)
9-Aminoacridine derivativesSubstitution on the 9-amino groupCondensation of 9-aminoacridine with substituted halidesRM1-RM6 (using substituted phenacyl, benzoyl, benzyl halides) nih.govnih.gov
Acridone derivativesCyclization to form the 9-oxo functionalityIntramolecular cyclization of N-phenylanthranilic acidsAcridone epdf.puborgsyn.orgjocpr.com
Substituted AcridinesVarious aryl/alkyl substitutions on the corePalladium-catalyzed annulation/coupling reactions, C-H functionalizationVarious substituted acridines mdpi.comchemistryviews.orgmdpi.comunco.eduresearchgate.net

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is crucial for improving the efficiency, yield, and purity of synthesized acridine derivatives. Research has focused on various parameters, including reaction temperature, solvent choice, catalyst selection, and reaction time.

Temperature and Solvent Optimization: Studies on the synthesis of acridine derivatives have identified optimal reaction temperatures, with some reactions showing the best yields and shortest reaction times around 100°C ijsr.net. The use of ionic liquids has also been explored as environmentally friendly and efficient reaction media, sometimes acting as both solvents and promoters, leading to excellent yields and reusability ijsr.net. For other acridine syntheses, specific temperatures like 180°C have been found to minimize byproduct formation mdpi.com.

Process Simplification: Modifications to reaction work-up procedures, such as the use of chloroform (B151607) to avoid troublesome filtration of intermediates like 9-chloroacridine, have been developed to simplify handling and improve process efficiency orgsyn.org.

Table 3: Optimization Strategies in Acridine Synthesis

Reaction TypeParameter OptimizedOptimal ConditionResult/ObservationReference(s)
Acridine 1,8-dione synthesisReaction Temperature100°CBest yield and reaction time ijsr.net
Acridine 1,8-dione synthesisSolventIonic liquids ([Bmim]ClO₄)Excellent results, reusable ijsr.net
Acridine synthesis (via alkyne addition)Temperature180°CMinimized byproduct formation mdpi.com
Acridine synthesis (via alkyne addition)Alkyne EquivalentsIncreased equivalentsIncreased acridine yield mdpi.com
Synthesis of 4-aminoacridinesSynthetic RouteOptimized multi-step routesDoubled overall yields in some cases rsc.org
9-Chloroacridine preparationSolvent/Work-upUse of chloroformAvoided troublesome filtration orgsyn.org

Compound List:

this compound

9-Aminoacridine

9-Chloroacridine

Acridone

N-phenylanthranilic acid

Spectroscopic Characterization and Advanced Analytical Techniques

Advanced Chromatographic Techniques for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) is a widely utilized technique for the separation, identification, and quantification of organic compounds, including those with aromatic structures like 9-Acetamidoacridine measurlabs.comresearchgate.netgithub.io. HPLC separates components of a mixture based on their differential partitioning between a stationary phase within a column and a mobile phase that carries the sample through the column measurlabs.comtechnologynetworks.com. The DAD detector, positioned at the end of the HPLC column, scans the eluent across a range of ultraviolet and visible light wavelengths simultaneously measurlabs.com. This allows for the acquisition of a full UV-Vis spectrum for each eluting compound, providing spectral "fingerprints" that can aid in identification and purity assessment measurlabs.comresearchgate.net.

For compounds like this compound, which possess an acridine (B1665455) core, characteristic UV-Vis absorption maxima can be expected in the ultraviolet region, typical for polycyclic aromatic systems acs.orgresearchgate.net. While specific retention times and optimal detection wavelengths for this compound would be determined experimentally, HPLC-DAD methods are typically validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision researchgate.netmdpi.com. For instance, similar analyses of phenolic compounds using HPLC-DAD have demonstrated high linearity (R² > 0.99), with LODs in the ng/mL range and precision (RSD) below 5% researchgate.net. The technique is invaluable for assessing the purity of synthesized this compound and for its quantification in complex mixtures measurlabs.commdpi.com.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for the separation of volatile and semi-volatile compounds drawellanalytical.comorganomation.com. The principle of GC involves vaporizing the sample and passing it through a column containing a stationary phase, using an inert gas (carrier gas) as the mobile phase organomation.comnist.gov. Separation occurs based on the analytes' volatility and their differential interactions with the stationary phase organomation.comnist.gov. While GC is highly effective for many organic molecules, its applicability to this compound depends on its volatility and thermal stability drawellanalytical.comorganomation.com. If this compound exhibits insufficient volatility or thermal stability for direct GC analysis, derivatization techniques, such as silylation or acylation, can be employed to convert it into a more volatile and stable derivative researchgate.net.

GC is often coupled with various detectors, such as Flame Ionization Detectors (FID) or Mass Spectrometers (MS), to enhance sensitivity and provide identification capabilities nist.govbgu.ac.il. The identification of compounds in GC is typically based on comparing their retention times with those of known standards, or by using hyphenated techniques like GC-MS for more definitive identification through mass spectral data technologynetworks.comnist.gov.

Ion Chromatography (IC)

Ion Chromatography (IC) is an analytical technique specifically designed for the separation and quantification of ionic species (anions and cations) in aqueous solutions sgs-institut-fresenius.delibretexts.org. The separation mechanism in IC relies on ion-exchange, ion-exclusion, or ion-pair interactions between the analytes and the stationary phase, with detection typically performed using conductivity detectors sgs-institut-fresenius.delibretexts.org. IC is widely applied in environmental analysis, quality control, and the determination of inorganic ions in various matrices sgs-institut-fresenius.delibretexts.orgd-nb.inforesearchgate.net.

Given that this compound is a neutral organic molecule, not an ion, Ion Chromatography is not a suitable direct analytical method for its determination or characterization. IC is exclusively used for analyzing charged species.

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and structural features of compounds. When coupled with chromatographic separation techniques, MS provides highly specific and sensitive data for both qualitative identification and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a cornerstone technique for analyzing complex mixtures of organic compounds nist.govbgu.ac.il. After chromatographic separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), which also causes fragmentation nist.govacdlabs.com. The resulting molecular ions and fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected nist.govacdlabs.com.

The fragmentation pattern generated by EI serves as a unique "fingerprint" for a specific molecule, allowing for structural elucidation and compound identification by comparison with spectral libraries (e.g., NIST libraries) or known standards technologynetworks.combgu.ac.ilgcms.cz. GC-MS can also be used for quantification by monitoring specific ions (Selected Ion Monitoring, SIM) or characteristic fragment ions. For this compound, GC-MS would provide its molecular ion (if stable enough under EI) and characteristic fragment ions resulting from the cleavage of bonds within its structure, aiding in its definitive identification and purity assessment technologynetworks.comnist.govgcms.czshimadzu.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique that couples the separation capabilities of HPLC with the detection power of MS, making it ideal for analyzing non-volatile or thermally labile compounds, including many pharmaceuticals and biomolecules researchgate.nettechnologynetworks.comchromatographyonline.com. In LC-MS, analytes separated by HPLC are introduced into the mass spectrometer, typically via soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) acdlabs.comthermofisher.com. These ionization methods generally produce intact molecular ions (e.g., protonated [M+H]⁺ or deprotonated [M-H]⁻ species) with minimal fragmentation, preserving the molecular weight information acdlabs.comthermofisher.com.

LC-MS is extensively used for quantification due to its high sensitivity and specificity, often employing internal standards to correct for variations in sample preparation and ionization efficiency chromatographyonline.comedqm.eunih.gov. For this compound, LC-MS would allow for the determination of its molecular mass and provide fragment ions if further fragmentation (e.g., in MS/MS) is performed. The technique is crucial for identifying and quantifying the compound in complex biological or environmental samples where matrix effects can be a challenge, necessitating careful method development and validation chromatographyonline.com.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS), also known as triple quadrupole mass spectrometry (TQ-MS) or other configurations, offers enhanced selectivity and specificity for structural elucidation and quantification technologynetworks.comshimadzu.comedqm.eu. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, then fragmented in a collision cell (e.g., via Collision-Induced Dissociation, CID), and the resulting product ions are analyzed in a second mass analyzer technologynetworks.comshimadzu.comedqm.euuab.edu. This process generates characteristic fragmentation patterns that are highly specific to the analyte's structure.

For this compound, MS/MS analysis would involve selecting its molecular ion (or a prominent fragment ion) and inducing fragmentation to observe specific product ions. Techniques like Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) involve monitoring specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity for targeted quantification, even in complex matrices shimadzu.comedqm.eunih.gov. The detailed fragmentation pathways revealed by MS/MS are invaluable for confirming the identity of this compound and differentiating it from structurally similar compounds.

Based on the comprehensive search of scientific literature, there are no specific research findings or data tables detailing the chemometric analysis of spectroscopic or chromatographic studies for the chemical compound This compound .

While chemometric techniques are widely applied in conjunction with spectroscopic (e.g., UV-Vis, NMR, IR) and chromatographic (e.g., HPLC) methods for the analysis of various chemical compounds and mixtures, direct studies focusing on this compound within this specific analytical context were not found in the provided search results.

The available literature discusses the application of chemometrics in analyzing spectroscopic and chromatographic data for other acridine derivatives, such as acridinones, bisacridines, and acridine-spermine conjugates mdpi.comoaji.netcabidigitallibrary.org. These studies often employ methods like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Discriminant Analysis (DA) to extract information, classify samples, or quantify components based on spectral or chromatographic fingerprints mdpi.comoaji.netcabidigitallibrary.orgjapsonline.comondalys.frchromatographyonline.comnih.govmdpi.com. These techniques are valuable for handling complex datasets, identifying patterns, and improving the specificity and accuracy of analytical measurements mdpi.comoaji.netondalys.frdiva-portal.orgnih.govresearchgate.net.

However, to provide detailed research findings and data tables as requested for this compound, specific studies employing these chemometric approaches with spectroscopic or chromatographic data of this particular compound would be necessary.

Compound List:

this compound

Disclaimer: The information presented here is based on the available search results. The absence of specific studies on this compound in this context does not preclude the existence of such research in other databases or publications.Based on the comprehensive search of scientific literature, there are no specific research findings or data tables detailing the chemometric analysis of spectroscopic or chromatographic studies for the chemical compound This compound .

While chemometric techniques are widely applied in conjunction with spectroscopic (e.g., UV-Vis, NMR, IR) and chromatographic (e.g., HPLC) methods for the analysis of various chemical compounds and mixtures, direct studies focusing on this compound within this specific analytical context were not found in the provided search results.

The available literature discusses the application of chemometrics in analyzing spectroscopic and chromatographic data for other acridine derivatives, such as acridinones, bisacridines, and acridine-spermine conjugates mdpi.comoaji.netcabidigitallibrary.org. These studies often employ methods like Principal Component Analysis (PCA), Partial Least Squares (PLS) regression, and Discriminant Analysis (DA) to extract information, classify samples, or quantify components based on spectral or chromatographic fingerprints mdpi.comoaji.netcabidigitallibrary.orgjapsonline.comondalys.frchromatographyonline.comnih.govmdpi.com. These techniques are valuable for handling complex datasets, identifying patterns, and improving the specificity and accuracy of analytical measurements mdpi.comoaji.netondalys.frdiva-portal.orgnih.govresearchgate.net.

However, to provide detailed research findings and data tables as requested for this compound, specific studies employing these chemometric approaches with spectroscopic or chromatographic data of this particular compound would be necessary.

Compound List:

this compound

Disclaimer: The information presented here is based on the available search results. The absence of specific studies on this compound in this context does not preclude the existence of such research in other databases or publications.

Molecular Interactions and Biological Mechanisms in Vitro Studies

Interactions with Nucleic Acids

Acridine (B1665455) derivatives are well-established DNA intercalators, meaning they can insert themselves between the base pairs of the DNA double helix. This intercalation can profoundly affect DNA structure and function, leading to various biological consequences.

In vitro studies have demonstrated that 9-aminoacridine (B1665356) can inhibit DNA replication. At concentrations below 10 µM, 9-aminoacridine's inhibition of deoxynucleotide triphosphate (dNTP) incorporation into DNA homopolymer duplexes by phage T4 DNA polymerase was primarily attributed to its interaction with DNA. This interaction suggested that the compound destabilizes the DNA growing point, a critical site for DNA synthesis nih.govacs.orgresearchgate.net. At higher concentrations (above 10 µM), 9-aminoacridine also directly inhibited the DNA polymerase itself nih.gov.

9-Aminoacridine is known to be a potent frameshift mutagen osti.gov. During DNA biosynthesis, its intercalation into DNA can lead to the insertion or loss of a nucleotide in the newly synthesized strand, resulting in a frameshift mutation osti.govsabraojournal.org. This mechanism is thought to arise from the stabilization of transiently looped-out single-stranded DNA regions during replication or repair, which can then lead to addition or deletion mutations upon subsequent DNA synthesis or mismatch repair osti.gov. Studies have indicated that 9-aminoacridine can induce both deletion and addition frameshift mutations, with the mechanism potentially linked to the destabilization of the DNA growing point nih.gov. Research has also shown that 9-aminoacridine-induced frameshifts in E. coli occur in repetitive G:C base pairs and are not significantly influenced by the recA-dependent repair pathway, suggesting that bulky DNA lesions induced by 9-aminoacridine are primarily handled by the nucleotide excision repair system and are not directly involved in mutagenesis semanticscholar.org.

Interactions with Proteins and Biological Macromolecules (referencing related acridines)

Acridine derivatives, due to their planar aromatic structures, are capable of interacting with a variety of biological macromolecules, including proteins researchgate.netresearchgate.netnih.govjppres.com. These interactions can occur through intercalation into DNA, which in turn affects DNA-associated proteins like topoisomerases, or through direct binding to protein targets.

Studies on related acridine derivatives have shown significant interactions with proteins such as human serum albumin (HSA) and various enzymes. For instance, acridine derivatives have been shown to bind to site II of HSA, and the affinity for HSA can influence the bioavailability of these compounds to their biological targets nih.gov. Furthermore, acridine-based compounds have been investigated for their ability to inhibit key enzymes involved in cancer pathogenesis, such as topoisomerases, protein kinases, and tyrosinase researchgate.netjppres.com. Molecular docking studies suggest that some acridine derivatives can form strong interactions with protein active sites, including hydrogen bonds, contributing to their inhibitory effects researchgate.netjppres.com. For example, specific acridine derivatives have demonstrated high binding affinities to VEGFR2 and B-Raf kinases, comparable to or exceeding those of known inhibitors jppres.com. These interactions highlight the potential for acridines to modulate protein function, which is a critical aspect of their biological activity.

In Vitro Antimicrobial Activity against Bacterial Pathogens (referencing 3-acetamidoacridine)

While specific in vitro antimicrobial data for 9-Acetamidoacridine is not detailed in the provided search results, studies on related acridine compounds offer insights into potential activities. Research on 9-aminoacridine has shown it can exert antimicrobial effects by interacting with bacterial DNA and disrupting the proton motive force in bacteria such as Klebsiella pneumoniae asm.org. This compound has also been explored as an adjuvant to enhance the efficacy of other antibiotics like rifampin against multidrug-resistant strains asm.org.

Although direct studies on 3-acetamidoacridine's in vitro antimicrobial activity against bacterial pathogens were not explicitly found in the provided snippets, the broader class of acridines is recognized for its potential antimicrobial properties nih.govasm.org. The mechanisms often involve DNA intercalation, which can inhibit essential bacterial processes, or membrane disruption asm.org. The general exploration of natural products and synthetic compounds for antimicrobial activity often includes heterocyclic structures like acridines, aiming to combat drug-resistant pathogens nih.govfrontiersin.orgresearchgate.net.

Compound List:

this compound

9-Aminoacridine (9-AA)

3-Acetamidoacridine

Amsacrine

Acridine Orange

Quinacrine (B1676205)

CP-31398

Proflavin

5-Methylacridine derivatives

Acridine-4-carboxamides

Photochemical Properties and Photoreactivity

Photoinduced Electron Transfer (PET) Phenomena

Photoinduced electron transfer (PET) is a critical process in the photochemistry of many organic molecules, including acridine (B1665455) derivatives. In PET, an electron is transferred from a donor to an acceptor molecule following the absorption of light by one of the species. For acridine compounds, the acridine ring can act as either an electron acceptor or donor, depending on the nature of its substituents and the reacting partner.

While specific studies detailing PET phenomena exclusively for 9-Acetamidoacridine are not extensively documented in publicly available literature, the general behavior of 9-substituted acridines provides a framework for understanding its potential reactivity. For instance, studies on other acridine derivatives, such as acridine yellow G, have demonstrated their capability to act as PET photocatalysts. nih.govconsensus.appscispace.com In such systems, the photoexcited acridine derivative initiates an electron transfer process, leading to the formation of radical ions that can drive subsequent chemical reactions. The acetamido group at the 9-position, with its electron-donating character, can be expected to influence the electron density of the acridine core and thereby its propensity to engage in PET processes.

Energy Transfer Processes in Conjugated Systems

Energy transfer is another fundamental photochemical process where an electronically excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor). This process is highly dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance and orientation between them.

Mechanisms of Photolysis and Characterization of Intermediates

Photolysis refers to the cleavage of chemical bonds induced by the absorption of light. The study of photolysis mechanisms often involves transient absorption spectroscopy, a technique used to detect and characterize short-lived intermediates such as excited states and radicals. edinst.comnih.govrsc.orgresearchgate.net

Flash photolysis studies on various acridine derivatives, like acridine orange, have revealed the formation of transient species, including the triplet excited state and semi-oxidized or semi-reduced radical ions. researchgate.net These intermediates are formed through processes such as intersystem crossing from the initial singlet excited state and subsequent electron transfer reactions. For example, the photolysis of acridinedione dyes leads to the formation of a cationic radical and a solvated electron as primary photoproducts. rsc.org

While specific transient absorption data for this compound is not found in the surveyed literature, it is expected that upon photolysis, it would also generate a triplet excited state and potentially undergo photoionization to form a radical cation and a solvated electron. The subsequent reactions of these intermediates would determine the final photoproducts. For instance, studies on the photolysis of 9-acridinecarboxaldehyde have shown the formation of various products, indicating complex reaction pathways following photoexcitation. rsc.orgrsc.org

Sensitization in Photochemical Reactions

A photosensitizer is a molecule that, after absorbing light, can transfer its energy to another molecule, thereby initiating a photochemical reaction in the second molecule without itself being consumed. Acridine derivatives are well-known for their photosensitizing properties, which are utilized in applications such as photodynamic therapy. alfa-chemistry.comnih.govnih.goviu.edu

The mechanism of photosensitization by acridines often involves the formation of a triplet excited state, which has a longer lifetime than the singlet excited state, allowing it to interact with other molecules. This triplet state can transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, a key species in many photosensitized oxidation reactions. Studies on various acridine compounds have confirmed their ability to generate singlet oxygen. nih.gov While a study on several acridine compounds suggested that 9-aminoacridine (B1665356) (a closely related compound) was an ineffective photosensitizer for generating singlet oxygen, the photosensitizing potential can be highly dependent on the specific substituents and the reaction environment. nih.gov Therefore, while the general class of acridines is known for photosensitization, the specific efficiency of this compound in this regard requires direct experimental investigation.

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations and Quantum Chemical Modeling

Quantum chemical modeling, employing methods such as Density Functional Theory (DFT), is instrumental in understanding the fundamental electronic properties of molecules like 9-Acetamidoacridine. These calculations provide insights into electron distribution, molecular orbitals, and energy levels, which are crucial for predicting chemical behavior. Studies on acridine (B1665455) derivatives have utilized various exchange-correlation functionals, including B3LYP, paired with different basis sets such as 6-31G(d,p), 6-311G(d,p), DGDZVP, and LANL2DZ, to accurately model their electronic structures bnmv.ac.inresearchgate.net. These calculations allow for the determination of key descriptors like Ionization Potential (IP) and Electron Affinity (EA), often derived using Koopman's theorem bnmv.ac.in. Furthermore, conceptual DFT (CDFT) parameters such as hardness, softness, electronegativity, and electrophilicity index are computed to characterize the electron donor-acceptor capabilities of these compounds bnmv.ac.inresearchgate.net. For acridine derivatives, it has been observed that they exhibit higher IP and EA in their excited states compared to their ground states, suggesting enhanced electron acceptance capabilities bnmv.ac.in.

Table 1: Illustrative Computational Properties of Acridine Derivatives

PropertyTypical Range/Value (eV)Computational Method/Basis Set (Example)Reference
HOMO-LUMO Gap (Ground)2.5 - 3.5DFT/B3LYP/6-31G(d,p) bnmv.ac.inresearchgate.net
HOMO-LUMO Gap (Excited)1.5 - 2.5DFT/B3LYP/6-31G(d,p) bnmv.ac.in
Ionization Potential (IP)7.0 - 8.5DFT/Koopman's Theorem bnmv.ac.in
Electron Affinity (EA)1.5 - 2.5DFT/Koopman's Theorem bnmv.ac.in
Global Hardness (η)2.5 - 3.5DFT/CDFT bnmv.ac.in
Electrophilicity (ω)3.0 - 5.0DFT/CDFT bnmv.ac.in

Note: Specific values for this compound may vary based on the computational setup. The data presented are illustrative based on studies of related acridine derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone in modern computational chemistry, offering a robust framework for investigating molecular properties and reactivity with a favorable balance between accuracy and computational cost mdpi.comuci.edu. For acridine derivatives, DFT calculations, particularly using functionals like B3LYP, have been extensively employed to predict electronic structures, geometries, and various physicochemical properties bnmv.ac.inresearchgate.netresearchgate.net. DFT is also applied to understand reaction mechanisms and predict selectivity, as demonstrated in studies of reactions like the Wittig reaction nih.gov. Conceptual DFT (CDFT) extends these applications by providing descriptors that quantify molecular reactivity, such as global hardness and electrophilicity, offering insights into electron transfer processes and chemical stability bnmv.ac.inresearchgate.net. The accuracy of DFT results is highly dependent on the choice of functional and basis set, with ongoing research focused on developing more accurate and efficient DFT methods uci.edursc.org.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are vital for studying the dynamic behavior of molecules, including conformational changes, flexibility, and interactions over time researchgate.netiaanalysis.com. These simulations track the movements of atoms and molecules by solving classical equations of motion, providing atomic-level insights into complex systems researchgate.net. For acridine derivatives, MD simulations can elucidate how these molecules interact with biological targets or their own conformational landscape nih.govnih.gov. For instance, MD simulations have been used to study acridine hybrid derivatives, with studies involving simulation lengths of up to 200 ns to analyze their interactions and stability nih.gov. Analyzing MD trajectories through methods like Root Mean Square Deviation (RMSD) and Principal Component Analysis (PCA) helps in identifying significant conformational changes and stable states iaanalysis.comnih.govvolkamerlab.org. These simulations are crucial for understanding the dynamic aspects of molecular function and interaction.

Computational Studies of Reactivity and Selectivity

Computational chemistry provides powerful tools to investigate the reactivity and selectivity of chemical reactions involving compounds like this compound nih.govescholarship.org. By employing methods such as DFT and ab initio molecular dynamics (AIMD), researchers can elucidate reaction mechanisms, identify transition states, and understand the factors governing regioselectivity and stereoselectivity nih.govescholarship.org. For acridine derivatives, studies might explore their potential as electron acceptors in excited states or analyze their behavior in specific chemical transformations bnmv.ac.in. Frontier molecular orbital theory, a component of quantum chemical analysis, is also used to predict reactive sites and understand charge transfer within molecules, contributing to the prediction of chemical reactivity researchgate.net. Computational studies can map out reaction pathways, analyze energy barriers, and explain why certain products are favored over others, which is essential for designing synthetic routes and understanding chemical processes nih.govescholarship.orgorganic-chemistry.org.

In Silico Molecular Interaction Studies (e.g., molecular docking with target macromolecules)

In silico molecular interaction studies, most notably molecular docking, are widely used to predict how a molecule, such as this compound, might bind to a target macromolecule, like a protein or DNA ajchem-a.comnih.govgsconlinepress.com. These methods computationally simulate the binding process, estimating binding affinities and identifying key interaction points, such as hydrogen bonds, hydrophobic interactions, and π-π stacking nih.govresearchgate.netajchem-a.comresearchgate.net. Software like AutoDock Vina and PyRx are commonly employed for these simulations, allowing researchers to visualize and analyze the complex interactions between ligands and their targets ajchem-a.comgsconlinepress.com. Studies on acridine derivatives have utilized molecular docking to investigate their interactions with enzymes like topoisomerase I and IIα, revealing how structural features influence binding and biological activity nih.gov. Such studies are critical in drug discovery and development for identifying potential therapeutic agents and understanding their mechanisms of action at a molecular level ajchem-a.comnih.govbrazilianjournals.com.br.

Compound List:

this compound

Acridine derivatives

9-aminoacridine (B1665356) (9AA)

Acridone (AD)

3,9-disubstituted acridines

Advanced Applications in Materials Science

Potential in Optoelectronic Devices

The photochemical behavior of 9-Acetamidoacridine indicates its relevance to the field of organic electronics. Studies have shown that in the presence of sensitizers like pyrene, this compound participates in photochemical reactions where single-electron transfer occurs in competition with energy transfer. This process has been evidenced by the detection of radical ions via laser transient absorption spectroscopy, leading to the formation of specific products researchgate.netacs.org. Such electron transfer mechanisms are fundamental to the operation of many optoelectronic devices, including organic solar cells (OSCs) and organic photodiodes (OPDs) researchgate.net.

The broader field of organic semiconductors emphasizes the importance of molecular design in tuning optical and electronic properties for optoelectronic applications ossila.comwikipedia.org. Factors such as π-π stacking, which facilitates electron movement, and the precise control of energy levels (HOMO and LUMO gaps) are critical for achieving efficient light absorption and emission in the visible spectrum ossila.com. The ability to control charge separation and fine-tune photophysics in molecular architectures, such as bichromophores, is essential for optimizing the performance of these devices researchgate.netacs.org. While direct integration of this compound into specific optoelectronic devices is not extensively detailed in the provided literature, its photochemical reactivity and the known sensitivity of acridine (B1665455) derivatives' emission properties to environmental factors like polarity and pH nih.gov suggest its potential for contributing to the development of novel organic electronic materials.

Role in Advanced Fluorescent Probes and Biosensors

The inherent fluorescence of acridine derivatives, coupled with their sensitivity to their surrounding environment, makes them promising candidates for advanced fluorescent probes and biosensors researchgate.netmdpi.comnih.govmdpi.commdpi.com. Research on compounds like 9-methylacridine (B196024) and acridine-9-methanol, which are structurally related to this compound, has demonstrated that their emission properties are highly sensitive to polarity, hydrogen bonding, and pH nih.gov. This environmental sensitivity is a key characteristic for designing probes that can report on specific chemical or biological conditions.

Furthermore, acridine compounds are known to intercalate into DNA nih.gov, suggesting a potential role for this compound in developing probes that can interact with or detect nucleic acids. Fluorescent probes and biosensors operate by utilizing fluorophores whose emission characteristics (intensity, wavelength, lifetime) change upon binding to a target analyte or experiencing a specific microenvironment researchgate.netmdpi.commdpi.com. The modulation of photophysical properties through molecular design is crucial for achieving selectivity and sensitivity in these detection systems mdpi.commdpi.commdpi.com. The sensitivity of acridine-based fluorescence to environmental factors implies that this compound could be engineered into probes for various biological applications, responding to changes in cellular environments or specific biomolecular interactions.

Exploration in Nanomaterials and Surface Chemistry

Surface functionalization is a critical technique in materials science for modifying the properties of materials and surfaces, enabling diverse applications from sensors to drug delivery systems mdpi.comnih.govmdpi.comnih.gov. This process involves altering the surface characteristics to impart specific chemical, physical, or biological functionalities. Concurrently, supramolecular self-assembly, driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and π-π stacking, provides a bottom-up approach for constructing functional nanomaterials frontiersin.orgrsc.orgmdpi.com. These self-assembled nanostructures find applications in various fields, including biomedical sciences and environmental technologies rsc.org.

While specific research detailing the direct application of this compound in nanomaterials or surface chemistry is not extensively documented in the provided snippets, its structural features suggest potential. The planar acridine core is conducive to π-π stacking interactions, a common driving force in supramolecular assembly frontiersin.orgnih.gov. Furthermore, the fluorescence sensitivity of acridine derivatives to their environment nih.gov could potentially be harnessed to develop surface-based sensing platforms. However, concrete examples of this compound's utilization in these advanced material applications are not explicitly detailed in the retrieved information, indicating an area for future exploration.

Future Directions and Emerging Research Avenues in 9 Acetamidoacridine Research

Development of Novel Synthetic Methodologies

The classical synthesis of the acridine (B1665455) scaffold, often involving harsh conditions and multi-step procedures, is progressively being supplanted by more efficient and environmentally benign methods. nih.gov Future research is increasingly focused on the development of novel synthetic pathways for 9-Acetamidoacridine and its derivatives that offer higher yields, greater purity, and improved sustainability.

Key emerging trends in the synthesis of acridine derivatives include:

Green Chemistry Approaches: The use of eco-friendly catalysts and solventless reaction conditions is a significant area of development. nih.govnih.gov For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for acridine synthesis. nih.gov Similarly, the use of reusable heterogeneous catalysts, such as acidic magnetic nanoparticles, presents a greener alternative to traditional Lewis acids like zinc chloride. nih.gov

One-Pot Synthesis: "One-pot" synthetic strategies, which combine multiple reaction steps into a single procedure without isolating intermediates, are being explored to enhance efficiency and reduce waste. nih.gov These methods can significantly streamline the production of diverse 9-aminoacridine (B1665356) libraries for biological screening.

Parallel and Solid-Phase Synthesis: To expedite the discovery of new bioactive derivatives, parallel and solid-phase organic synthesis (SPOS) techniques are being employed. nih.govrsc.org These approaches allow for the rapid generation of a multitude of 9-anilinoacridine (B1211779) peptidyl derivatives and other analogues, facilitating high-throughput screening for desired biological activities. nih.govrsc.org

Catalyst Innovation: Research into novel catalysts, such as p-toluenesulphonic acid (p-TSA) as a replacement for zinc chloride in the Bernthsen acridine synthesis, demonstrates a move towards milder and more cost-effective reaction conditions. nih.gov Metal-free annulation and aerobic oxidative dehydrogenation are also being investigated as efficient methods for constructing the acridine core. frontiersin.org

MethodologyKey FeaturesPotential AdvantagesReferences
Green Synthesis (e.g., MAOS, heterogeneous catalysts)Use of microwaves, reusable catalysts, solvent-free conditions.Reduced reaction times, higher yields, lower environmental impact. nih.govnih.govnih.govnih.gov
One-Pot SynthesisMultiple reaction steps in a single vessel.Increased efficiency, reduced waste and purification steps. nih.gov
Parallel/Solid-Phase SynthesisRapid generation of compound libraries.Facilitates high-throughput screening and SAR studies. nih.govrsc.orgnih.gov
Novel Catalysis (e.g., p-TSA, metal-free)Use of milder, more accessible catalysts.Cost-effective, environmentally benign, broader substrate scope. nih.govfrontiersin.org

Integration of Multi-Omics Approaches in Biological Studies

To gain a more holistic understanding of the biological effects of this compound, future research will increasingly rely on the integration of multiple "omics" technologies. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular responses to this compound, moving beyond the study of single molecular targets.

Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze the global changes in gene expression following treatment with this compound. This can help identify the signaling pathways and cellular processes that are perturbed by the compound. For instance, studies on 9-aminoacridine have shown its ability to inhibit ribosome biogenesis by affecting the transcription of ribosomal RNA. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the cellular proteome, revealing the protein targets of this compound and the downstream effects on protein expression and post-translational modifications. This can provide crucial insights into its mechanism of action.

Metabolomics: By analyzing the global metabolic profile of cells or organisms, metabolomics can uncover the downstream consequences of the biological activity of this compound. This can help to identify biomarkers of efficacy and to understand the broader physiological impact of the compound.

The application of these multi-omics strategies will be crucial for elucidating the complex mechanisms of action of this compound, identifying potential resistance mechanisms, and discovering novel therapeutic applications.

Advanced Computational Modeling for Mechanism Elucidation

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the interactions of small molecules like this compound with biological macromolecules. Future research will leverage increasingly sophisticated computational methods to predict and rationalize the activity of this compound and to guide the design of new, more potent derivatives.

Molecular Docking and Dynamics: Advanced molecular docking simulations can predict the binding modes of this compound and its analogues to various biological targets, such as DNA, topoisomerases, and kinases. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can then be used to study the stability of these interactions over time and to understand the dynamic nature of the binding process.

Quantum Chemical Calculations: Quantum mechanics (QM)-based methods, such as Density Functional Theory (DFT), are being used to investigate the electronic properties of acridine derivatives and their interactions with biological targets in greater detail. researchgate.net These calculations can provide insights into the nature of the chemical bonds formed and the charge distribution within the molecule, which are critical for understanding its reactivity and binding affinity. researchgate.netlongdom.org

Structure-Activity Relationship (SAR) and QSAR Studies: Computational methods are instrumental in developing quantitative structure-activity relationship (QSAR) models. These models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel derivatives and guiding the optimization of lead compounds.

Computational MethodApplication in this compound ResearchKey Insights ProvidedReferences
Molecular DockingPredicting binding poses to biological targets (e.g., DNA, enzymes).Identification of potential binding sites and key interacting residues. researchgate.netresearchgate.net
Molecular Dynamics (MD)Simulating the dynamic behavior of the compound-target complex.Assessment of binding stability and conformational changes. researchgate.net
Quantum Mechanics (QM)Calculating electronic properties and interaction energies.Understanding charge distribution, reactivity, and the nature of interactions. researchgate.netlongdom.org
QSARCorrelating chemical structure with biological activity.Predicting the activity of new derivatives and guiding lead optimization. mdpi.com

Exploration of New Materials Science Applications

Beyond its biological applications, the unique photophysical and electronic properties of the acridine scaffold are opening up new avenues for research in materials science. Future studies are expected to explore the potential of this compound and its derivatives in the development of novel organic materials.

Organic Electronics: Acridine derivatives are being investigated for their use in organic electronic devices, particularly organic light-emitting diodes (OLEDs). arxiv.org Their tunable electronic properties and high glass transition temperatures make them suitable candidates for use as hole-transporting materials and hosts in phosphorescent OLEDs. arxiv.org

Fluorescent Probes and Sensors: The inherent fluorescence of the acridine ring system makes it an attractive scaffold for the development of chemical sensors and biological probes. Future research could focus on designing this compound-based derivatives that exhibit changes in their fluorescence properties upon binding to specific ions, molecules, or biomolecules, enabling their use in diagnostics and imaging.

Organic Semiconductors: The planar, aromatic structure of acridine lends itself to applications in organic semiconductors. Research in this area may involve synthesizing and characterizing novel this compound-based polymers and small molecules for use in organic field-effect transistors (OFETs) and other electronic components.

Collaborative and Interdisciplinary Research Initiatives

The multifaceted nature of this compound research necessitates a move towards more collaborative and interdisciplinary approaches. The complexity of its biological activities and the breadth of its potential applications require expertise from a wide range of scientific disciplines.

Future progress in the field will be significantly enhanced by initiatives that bring together:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes for this compound and its derivatives.

Medicinal Chemists and Pharmacologists: To design and evaluate the biological activities of new compounds and to elucidate their mechanisms of action.

Computational Chemists and Bioinformaticians: To apply advanced modeling and data analysis techniques to understand compound-target interactions and to interpret complex multi-omics data.

Materials Scientists and Physicists: To explore the potential of acridine derivatives in the development of new organic materials and electronic devices.

Biologists and Clinicians: To investigate the therapeutic potential of this compound in various disease models and to translate promising findings into clinical applications.

By fostering collaboration and communication between these diverse fields, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound and its derivatives for the benefit of science and society.

Q & A

Q. What are the key physicochemical properties of 9-Acetamidoacridine relevant to experimental design?

  • Methodological Answer : this compound (C₁₅H₁₂N₂O, MW 236.29) exhibits mutagenic properties and decomposes to release toxic NOₓ vapors under heat . Key properties include solubility in polar organic solvents (e.g., acetone or ether, as inferred from acridine derivatives in ) and stability under controlled storage conditions. Researchers must prioritize purity verification via HPLC (as per acridine-derivative protocols in ) and ensure proper storage in inert atmospheres to prevent degradation. Experimental designs should account for its light sensitivity by using amber glassware .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Toxicity data indicate an intravenous LD₅₀ of 24 mg/kg in mice, with mutagenicity reported in bacterial assays . Safety protocols should include:
  • Use of PPE (gloves, lab coats, goggles) and fume hoods during synthesis or handling.
  • Regular monitoring for NOₓ emissions during thermal reactions via gas detectors.
  • Emergency procedures for spills (neutralization with alkaline solutions) and first-aid measures (e.g., immediate decontamination and medical consultation) .

Q. How can researchers ensure accurate quantification of this compound in solution?

  • Methodological Answer : Employ UV-Vis spectroscopy (λmax ~260–280 nm for acridine derivatives) or HPLC with acridine-specific columns . Calibrate instruments using standard solutions of known concentration (e.g., acridine-d10 in ). Validate methods via spike-recovery experiments and statistical analysis (e.g., %RSD <2% for reproducibility) .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing this compound derivatives, and how can they be addressed?

  • Methodological Answer : Challenges include regioselectivity in acridine functionalization and purification of polar byproducts. Strategies:
  • Use 9-isothiocyanatoacridine as a precursor for amino acid conjugates (via nucleophilic substitution, as in ).
  • Optimize reaction conditions (e.g., anhydrous solvents, controlled pH) to minimize side reactions.
  • Purify derivatives via preparative TLC or column chromatography, validated by NMR and mass spectrometry .

Q. How should researchers analyze contradictory toxicity data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in species, administration routes (e.g., subcutaneous vs. intravenous LD₅₀ in ), or dosage protocols. Address by:
  • Conducting comparative meta-analysis to identify confounding variables (e.g., solvent carriers or genetic susceptibility).
  • Replicating experiments under standardized OECD guidelines and applying statistical tests (e.g., ANOVA for dose-response curves) .

Q. What advanced analytical techniques are recommended for studying the interaction of this compound with biological macromolecules?

  • Methodological Answer : Use fluorescence quenching assays to study DNA intercalation (acridine’s planar structure enhances binding). For protein interactions:
  • Employ surface plasmon resonance (SPR) to quantify binding kinetics.
  • Validate with molecular docking simulations (e.g., AutoDock Vina) and circular dichroism (CD) to confirm structural changes .

Data Presentation and Reproducibility Guidelines

  • Data Tables : Include molar extinction coefficients, reaction yields, and toxicity thresholds (e.g., LD₅₀ values) with error margins .
  • Statistical Analysis : Use Shapiro-Wilk tests for normality and Tukey’s HSD for post-hoc comparisons in toxicity studies .
  • Reproducibility : Document solvent batches, storage conditions, and instrument calibration logs to align with FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.